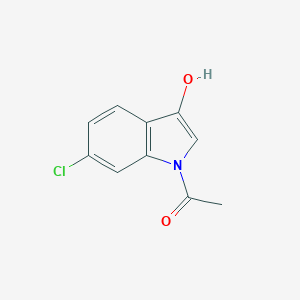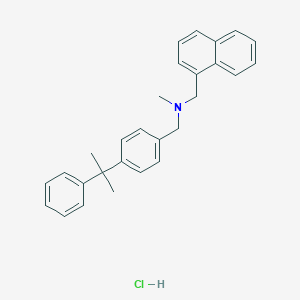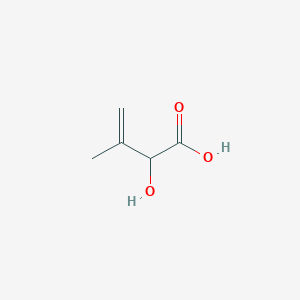![molecular formula C16H24ClNO B115641 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol CAS No. 142733-20-8](/img/structure/B115641.png)
1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been found to have similar effects on the central nervous system. DCK has gained popularity in recent years due to its potential use in scientific research.
Mechanism Of Action
DCK works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of nerve impulses. This results in a dissociative effect, where the user feels detached from their surroundings. DCK has also been found to interact with other receptors in the brain, including the serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
DCK has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. DCK has also been found to reduce inflammation in the brain, which may contribute to its antidepressant effects.
Advantages And Limitations For Lab Experiments
DCK has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-documented. DCK has also been found to have a wide range of potential applications in scientific research. However, there are also limitations to its use. DCK is a controlled substance in many countries, which can make it difficult to obtain for research purposes. There is also limited information available on its long-term effects.
Future Directions
There are several future directions for research on DCK. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment. DCK may also have potential applications in the treatment of addiction, particularly opioid addiction. Future research should focus on the safety and efficacy of DCK in this context. Finally, there is a need for more research on the long-term effects of DCK, particularly in relation to its potential for abuse and addiction.
In conclusion, 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol, or DCK, is a dissociative anesthetic drug that has potential applications in scientific research. Its mechanism of action involves blocking NMDA receptors in the brain, resulting in a dissociative effect. DCK has been found to have potential applications in the treatment of depression, anxiety, and addiction. However, there are also limitations to its use, and more research is needed to determine its long-term effects.
Synthesis Methods
The synthesis of DCK involves the reaction of cyclohexanone with 2-chlorophenylacetic acid to form an intermediate compound. This intermediate is then reacted with dimethylamine and sodium borohydride to produce DCK. The synthesis process is complex and requires careful handling of the chemicals involved.
Scientific Research Applications
DCK has been found to have potential applications in scientific research. It has been used in studies related to depression, anxiety, and addiction. DCK has been found to have antidepressant and anxiolytic effects in animal models. It has also been used in studies related to opioid addiction, where it has been found to reduce opioid withdrawal symptoms.
properties
CAS RN |
142733-20-8 |
|---|---|
Product Name |
1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol |
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H24ClNO/c1-18(2)12-14(13-8-4-5-9-15(13)17)16(19)10-6-3-7-11-16/h4-5,8-9,14,19H,3,6-7,10-12H2,1-2H3 |
InChI Key |
OVSAXOVRTVDPOU-UHFFFAOYSA-N |
SMILES |
CN(C)CC(C1=CC=CC=C1Cl)C2(CCCCC2)O |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1Cl)C2(CCCCC2)O |
synonyms |
1-(2-(dimethylamino)-1-(2-chlorophenyl)ethyl)cyclohexanol WY 45,818 WY-45,818 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



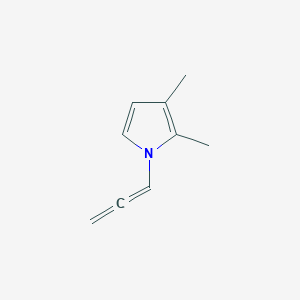
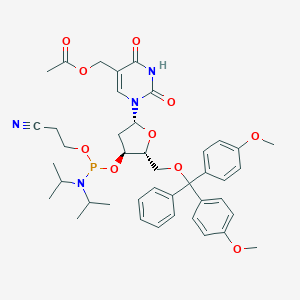
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
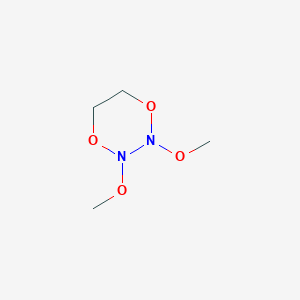
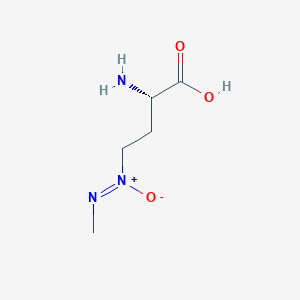
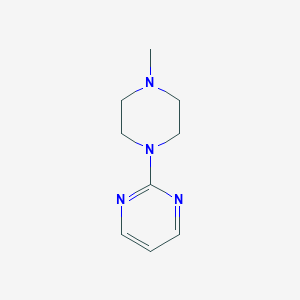
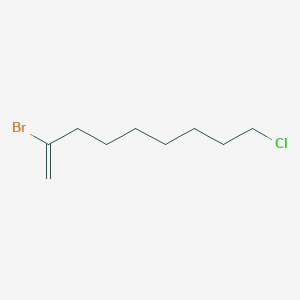
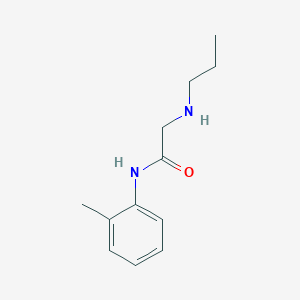
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
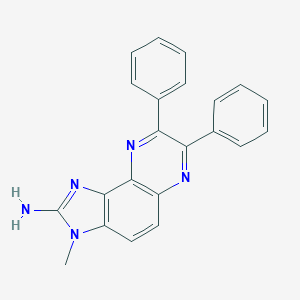
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
